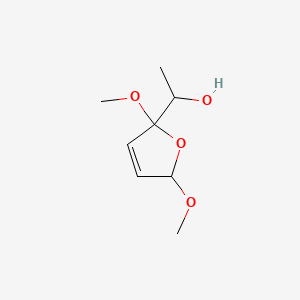
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is an organic compound with the molecular formula C8H14O4 It is a derivative of furan, characterized by the presence of two methoxy groups and a hydroxyl group attached to the furan ring
Preparation Methods
The synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol typically involves the reaction of 2,5-dimethoxy-2,5-dihydrofuran with an appropriate alcohol under acidic or basic conditions. One common method includes the use of K10 montmorillonite as a catalyst, which facilitates the α-alkoxyalkylation process at elevated temperatures . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol can be compared with other similar compounds such as:
2,5-Dimethoxy-2,5-dihydrofuran: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,5-Dimethoxytetrahydrofuran: Contains an additional methylene group, altering its chemical properties and reactivity.
2,5-Dihydro-2,5-dimethoxyfuran: Similar structure but different reactivity due to the absence of the hydroxyl group.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
1-(2,5-dimethoxy-2H-furan-5-yl)ethanol |
InChI |
InChI=1S/C8H14O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-7,9H,1-3H3 |
InChI Key |
OHXZDCYIALCSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(C=CC(O1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















